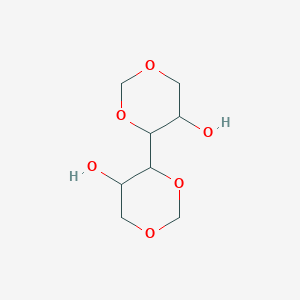

4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol

Description

Properties

IUPAC Name |

4-(5-hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c9-5-1-11-3-13-7(5)8-6(10)2-12-4-14-8/h5-10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZHFJMSTUZHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OCO1)C2C(COCO2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277256 | |

| Record name | 4-(5-hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10300-97-7, 5349-09-7 | |

| Record name | NSC224282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1382 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(5-hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Isomerization of Glycerol Formal

The primary route involves glycerol formal—a commercial mixture of 5-hydroxy-1,3-dioxane (α,α'-isomer) and 4-hydroxymethyl-1,3-dioxolane—as the starting material. Concentrated sulfuric acid (0.01–8% by mass) catalyzes the isomerization of 4-hydroxymethyl-1,3-dioxolane to 5-hydroxy-1,3-dioxane at 40–100°C. The reaction equilibrium shifts toward the dioxane isomer due to water removal by hygroscopic sulfuric acid, which suppresses reverse hydrolysis. Kinetic studies indicate that heating for ≥6 hours at 60°C optimizes the isomer ratio to >70:30 (dioxane:dioxolane).

Role of Solvent and Additives

Anhydrous 1,4-dioxane (3–6 M) serves as the solvent to prevent water ingress. The addition of glycerol (1 equivalent) enhances reaction efficiency, likely by stabilizing intermediates through hydrogen bonding. Argon gas purging further minimizes moisture, critical for maintaining catalytic activity.

Optimization of Reaction Conditions

Temperature and Time Dependence

Isomerization rates correlate directly with temperature and duration:

Catalyst Loading and Purity

Sulfuric acid concentration critically impacts yield:

Purification and Derivatization Strategies

Pivaloyl Chloride Protection

Unreacted 5-hydroxy-1,3-dioxane is separated via derivatization:

-

Pivaloylation : Treatment with pivaloyl chloride (10 equivalents) converts free hydroxyl groups to esters.

-

Extraction : Hexane partitions esterified products (organic phase) from unreacted dioxolane derivatives (aqueous phase).

-

Drying and Distillation : Anhydrous MgSO₄ removes residual water, followed by reduced-pressure distillation (66°C at 8 mmHg) to isolate 5-hydroxy-1,3-dioxane at >99.5% purity.

Trityl Chloride-Mediated Separation

For further purification, trityl chloride (TrCl) selectively reacts with primary hydroxyl groups:

-

Reaction : TrCl (10 equivalents) in dichloromethane forms trityl ethers, separable via hexane extraction.

-

Recovery : Aqueous layers are azeotropically dried with ethanol, and residues are combined for distillation.

Analytical Validation and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR confirms structural integrity and purity. Key spectral features include:

Chromatographic Purity Assessment

Flash chromatography (silica gel, ethyl acetate/cyclohexane 1:10) resolves esterified intermediates, yielding >95% pure fractions.

Scalability and Industrial Considerations

Batch Reactor Design

Stainless steel or glass-lined reactors equipped with mechanical stirring (200–500 rpm) and argon inertization are recommended. Mantle heating ensures uniform temperature distribution.

Waste Management

Aqueous waste containing sulfuric acid is neutralized with NaHCO₃ before disposal. Organic solvents (1,4-dioxane, hexane) are recycled via fractional distillation.

Comparative Analysis of Alternative Methods

Silyl Ether Protection (Academic Approach)

The RSC protocol employs tert-butyldiphenylchlorosilane (TBDPSCl) to protect hydroxyl groups, followed by deprotection with tetrabutylammonium fluoride (TBAF). While effective, this method incurs higher costs and complexity compared to pivaloyl/trityl routes.

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: Replacement of hydroxyl groups with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of dioxanones.

Reduction: Regeneration of dioxanols.

Substitution: Formation of halogenated or sulfonated dioxanes.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its biological activities. Research indicates that similar dioxane derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antibiotics or antifungal agents.

Organic Synthesis

4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol serves as a chiral building block in organic synthesis. It can be utilized in the production of optically active compounds through asymmetric synthesis processes . The compound's structure allows it to act as a protecting group for diols during chemical reactions, enhancing the selectivity and yield of desired products.

Biochemical Studies

In biochemical research, this compound can be used as a substrate in enzyme assays to study enzyme mechanisms and kinetics. Its unique structure allows researchers to investigate the specificity and efficiency of various enzymes involved in metabolic pathways.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of dioxane derivatives similar to this compound against common bacterial strains. The results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting their potential as new antibacterial agents .

Case Study 2: Chiral Synthesis

Another research project focused on the use of this compound in chiral synthesis. Researchers successfully synthesized several optically active compounds using this compound as a starting material. The reactions demonstrated high enantioselectivity and yield, highlighting the compound's utility in producing pharmaceuticals with specific stereochemical configurations.

Mechanism of Action

The mechanism of action of 4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol involves its interaction with molecular targets and pathways. This may include:

Enzyme Inhibition: Binding to specific enzymes and inhibiting their activity.

Receptor Interaction: Interaction with cellular receptors to modulate biological responses.

Pathway Modulation: Affecting signaling pathways involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Glycerol Formal (1,3-Dioxan-5-ol)

- Structure: Monocyclic 1,3-dioxane with a hydroxyl group at position 5 (CAS 4740-78-7). It exists as a mixture of 1,3-dioxan-5-ol and 4-hydroxymethyl-1,3-dioxolane .

- Properties : Molecular formula C₄H₈O₃, molecular weight 104.10 g/mol, water-soluble, and stable under acidic conditions.

- Applications : Widely used as a solvent, pharmaceutical excipient, and bio-based plasticizer .

Solketal (2,2-Dimethyl-1,3-dioxolan-4-yl-methanol)

- Structure : Five-membered 1,3-dioxolane ring with methyl substituents at positions 2 and 2, and a hydroxymethyl group at position 3.

- Properties : Molecular formula C₅H₁₀O₃, molecular weight 118.13 g/mol.

- Applications : Biofuel additive, solvent, and intermediate in organic synthesis .

2,2-Dimethyl-1,3-dioxan-5-ol

- Structure : Six-membered 1,3-dioxane ring with methyl groups at positions 2 and 2, and a hydroxyl group at position 5.

- Applications : Produced via glycerol acetalization with acetone; used in selective catalytic processes .

2-Hexyl-1,3-dioxan-5-ol

Comparative Analysis

Structural Features

| Compound | Ring System | Substituents | Bicyclic vs. Monocyclic |

|---|---|---|---|

| Target Compound | Two 1,3-dioxanes | -OH at positions 5 (both rings) | Bicyclic |

| Glycerol Formal | Single 1,3-dioxane | -OH at position 5 | Monocyclic |

| Solketal | 1,3-dioxolane | -CH₂OH, -CH₃ at positions 2,2 | Monocyclic |

| 2-Hexyl-1,3-dioxan-5-ol | 1,3-dioxane | -C₆H₁₃ at position 2, -OH at 5 | Monocyclic |

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Stability | Solubility |

|---|---|---|---|---|

| Target Compound | C₈H₁₂O₆* | 204.18 | High (bicyclic) | Likely polar solvents |

| Glycerol Formal | C₄H₈O₃ | 104.10 | Moderate | Water-soluble |

| Solketal | C₅H₁₀O₃ | 118.13 | Moderate | Polar solvents |

| 2-Hexyl-1,3-dioxan-5-ol | C₁₀H₂₀O₃ | 188.26 | High (alkyl chain) | Lipophilic |

Biological Activity

4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by its unique dioxane structure, which contributes to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 232.24 g/mol. Its structural features include two dioxane rings that may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O₆ |

| Molecular Weight | 232.24 g/mol |

| Density | 1.446 g/cm³ |

| Boiling Point | 518.5 °C |

| Flash Point | 267.4 °C |

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of dioxane derivatives. A study published in the Journal of Medicinal Chemistry evaluated various dioxane compounds for their effectiveness against Leishmania species, a group of parasites responsible for leishmaniasis. The findings indicated that certain dioxanes exhibited significant antileishmanial activity, suggesting that this compound could be further investigated for similar effects .

The mechanism by which dioxanes exert their biological effects often involves the generation of reactive oxygen species (ROS). In vitro studies demonstrated that the treatment of Leishmania donovani with dioxane derivatives resulted in increased ROS production, leading to growth inhibition of the parasites . This oxidative stress mechanism is critical in understanding how these compounds can be utilized therapeutically.

Cytotoxicity and Selectivity

Evaluating the cytotoxic effects on human cell lines is essential for assessing the safety of new compounds. The selectivity index (SI), defined as the ratio of cytotoxic concentration (CC50) to the inhibitory concentration (IC50), is a crucial parameter in this evaluation. For instance, compounds similar to this compound showed varying degrees of selectivity against cancer cell lines compared to normal cells .

Case Study 1: Antileishmanial Activity

A research team synthesized several dioxane derivatives and tested them against Leishmania donovani. Among these compounds, one derivative exhibited an IC50 value of 12 µM and a CC50 value greater than 100 µM on Vero cells, resulting in a selectivity index (SI) greater than 8. This indicates a promising therapeutic window for further development .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxicity of various dioxane compounds using the THP-1 cell line. The results indicated that while some derivatives were cytotoxic at higher concentrations, others maintained low toxicity levels while effectively inhibiting target pathogens .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol, and how can reaction parameters be optimized?

The compound can be synthesized via acid-catalyzed acetalization of glycerol with appropriate carbonyl derivatives. For example, similar dioxane derivatives are produced by reacting hydroxymethylfurfural (HMF) with glycerol under acidic conditions (e.g., p-toluenesulfonic acid) at 60–100°C. Optimization involves adjusting catalyst loading (0.5–2 mol%), solvent polarity (e.g., DMF or ethanol), and reaction time (4–12 hours). Reaction progress should be monitored via HPLC or GC-MS to track intermediate formation .

Q. Which spectroscopic techniques are most effective for structural characterization, particularly in distinguishing regioisomers?

Use ¹H/¹³C NMR with DEPT-135 and COSY experiments to resolve hydroxyl and dioxane ring protons. For regioisomer differentiation, NOESY spectra identify spatial proximity of substituents. X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous 1,3-dioxane derivatives .

Q. How should researchers address discrepancies in reported solubility data across solvent systems?

Conduct systematic solubility studies using the shake-flask method in solvents like water, ethanol, and DMSO at controlled temperatures (25°C ± 0.5). Validate results via cloud point measurements and differential scanning calorimetry (DSC) to account for polymorphic forms. Cross-reference with literature using Hansen solubility parameters for consistency .

Advanced Research Questions

Q. What computational approaches predict the thermodynamic stability of 1,3-dioxane conformers, and how do these align with experimental findings?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring puckering and substituent effects. For example, axial methyl groups in 2,2-dimethyl-1,3-dioxan-5-ol reduce stability by 1.7 kcal/mol compared to equatorial isomers, aligning with HPLC data showing 95% dominance of the more stable isomer .

Q. How does pH-dependent behavior influence the compound’s hydrotropic efficiency, and what analytical methods quantify this relationship?

Analogous compounds like nonyl-4-(hydroxymethyl)-1,3-dioxan-5-ol show concentration-dependent pH modulation (e.g., 100–210 ppm solutions decrease pH from 8.0 to 2.0). Use potentiometric titrations with UV-Vis spectroscopy to correlate protonation states with hydrotropic activity. NMR reveals hydroxyl group interactions critical for pH effects .

Q. What strategies resolve contradictions in reaction kinetics between acetalization pathways producing five- vs. six-membered ring derivatives?

Employ time-resolved FTIR or Raman spectroscopy to track intermediate formation. Kinetic isotope effects (KIEs) and Arrhenius plots (20–80°C) differentiate activation energies for competing pathways. For example, six-membered rings (e.g., FFDO) form preferentially under thermodynamic control due to lower ring strain .

Methodological Guidance

- For regioselective synthesis: Use chiral catalysts (e.g., L-proline) to bias ring size during acetalization. Monitor enantiomeric excess via chiral HPLC .

- For stability studies: Perform accelerated degradation tests (40–60°C, 75% RH) with LC-MS to identify decomposition products.

- For computational validation: Compare DFT-predicted NMR shifts with experimental data (RMSD < 0.3 ppm for ¹³C) to confirm accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.